![molecular formula C19H23NO3S B3614854 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3614854.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)thio]acetamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)thio]acetamide, also known as DMPEA-THIO, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a member of the phenethylamine class of compounds, which are known for their psychoactive effects. However, DMPEA-THIO has not been found to have any significant psychoactive effects, making it an ideal candidate for research purposes.
Mechanism of Action
The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)thio]acetamide is not fully understood. However, it is believed to work by interacting with various receptors in the brain, including the serotonin and dopamine receptors. This interaction may lead to changes in neurotransmitter levels, which can have a wide range of effects on the body.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful for the treatment of various diseases such as cancer and neurodegenerative disorders. It has also been found to have anti-inflammatory properties, which may make it useful for the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)thio]acetamide for lab experiments is its lack of psychoactive effects. This makes it an ideal candidate for research purposes, as it does not interfere with the results of experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are many potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)thio]acetamide. One area of research could focus on its potential use as a therapeutic agent for the treatment of various diseases. Another area of research could focus on its potential use as a tool for studying the structure-activity relationship of phenethylamines. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on the body.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)thio]acetamide has been studied extensively for its potential use in scientific research. It has been found to have a wide range of applications, including its use as a precursor for the synthesis of other compounds, as a tool for studying the structure-activity relationship of phenethylamines, and as a potential therapeutic agent for the treatment of various diseases.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-14-4-7-16(8-5-14)24-13-19(21)20-11-10-15-6-9-17(22-2)18(12-15)23-3/h4-9,12H,10-11,13H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMGQURZFIUNPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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